molecular formula C13H11N3O4 B5671612 4-methoxy-3-nitro-N-3-pyridinylbenzamide

4-methoxy-3-nitro-N-3-pyridinylbenzamide

Cat. No. B5671612
M. Wt: 273.24 g/mol
InChI Key: JMMMSJCOJLTFQB-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-3-pyridinylbenzamide is a compound of interest in the field of organic chemistry, particularly for its potential applications in synthesis and material science. This compound, characterized by the presence of methoxy, nitro, and pyridinyl functional groups attached to a benzamide moiety, offers unique chemical and physical properties.

Synthesis Analysis

The synthesis of compounds similar to 4-methoxy-3-nitro-N-3-pyridinylbenzamide typically involves multi-step reactions, including nitration, methoxylation, and the introduction of the pyridinyl group. For instance, a methodology described for related compounds involves the nitration of pyridine derivatives followed by substitution reactions to introduce methoxy groups and subsequent coupling with benzamide derivatives (Hayashi et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. Studies on similar molecules have shown that these techniques can elucidate the arrangement of atoms and the stereochemistry, which is crucial for understanding the compound's reactivity and properties (Karabulut et al., 2014).

Chemical Reactions and Properties

4-methoxy-3-nitro-N-3-pyridinylbenzamide can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the nitro group, and electrophilic substitution facilitated by the pyridinyl ring. These reactions are fundamental for further modifications and applications of the compound (Voltrová & Prutianov, 1997).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are crucial for the practical application and handling of the compound. These properties can be significantly influenced by the molecular structure and the functional groups present (Rahmani et al., 2017).

Chemical Properties Analysis

Chemical properties like acidity, basicity, and reactivity towards various reagents are determined by the functional groups present in the compound. For example, the nitro group can introduce acidity, while the pyridinyl group can influence the compound's basicity and nucleophilic reactivity (Ma et al., 2018).

properties

IUPAC Name

4-methoxy-3-nitro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-12-5-4-9(7-11(12)16(18)19)13(17)15-10-3-2-6-14-8-10/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMMSJCOJLTFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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